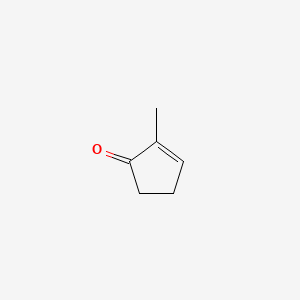
2-Methyl-2-cyclopenten-1-one
概要
説明
2-Methyl-2-cyclopenten-1-one is an organic compound with the molecular formula C6H8O. It is a cyclic ketone with a five-membered ring structure, where a methyl group is attached to the second carbon of the cyclopentenone ring. This compound is known for its distinctive odor and is used in various chemical syntheses and industrial applications .
科学的研究の応用
2-Methyl-2-cyclopenten-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: Research has explored its potential in drug development and as an intermediate in pharmaceutical synthesis.
Industry: It is utilized in the production of fragrances, flavors, and other industrial chemicals.
作用機序
Target of Action
As an α-β unsaturated ketone, it is known to undergo typical reactions such as nucleophilic conjugate addition .
Mode of Action
2-Methyl-2-cyclopenten-1-one, being an enone, undergoes typical reactions of α-β unsaturated ketones. These include nucleophilic conjugate addition, the Baylis–Hillman reaction, and the Michael reaction . It also functions as an excellent dienophile in the Diels–Alder reaction, reacting with a wide variety of dienes .
Biochemical Pathways
Its reactivity suggests that it may interact with a variety of biochemical pathways through its ability to undergo conjugate addition and cycloaddition reactions .
Result of Action
One study showed that a compound structurally similar to this compound exhibited remarkable activity against human cancer cell lines .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it forms explosive mixtures with air at elevated temperatures . Thermal decomposition can lead to the release of irritating gases and vapors .
Safety and Hazards
The compound is classified as a flammable liquid (Flam. Liq. 3) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It has a flash point of 49 °C (closed cup) . Safety measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and providing appropriate exhaust ventilation .
生化学分析
Biochemical Properties
2-Methyl-2-cyclopenten-1-one plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It is known to participate in Diels-Alder reactions, where it acts as a dienophile, reacting with a variety of dienes . This compound can also undergo nucleophilic conjugate addition, the Baylis-Hillman reaction, and the Michael reaction . These reactions highlight its versatility and reactivity in biochemical processes.
In terms of enzyme interactions, this compound has been shown to interact with enzymes involved in oxidative stress responses. For example, it can inhibit the activity of certain enzymes by forming covalent adducts with nucleophilic residues in the active site . This inhibition can modulate the activity of enzymes such as glutathione S-transferase, which plays a crucial role in detoxification processes.
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, particularly those involved in oxidative stress and inflammation . By modulating the activity of key signaling molecules, this compound can affect gene expression and cellular metabolism.
In studies involving cultured cells, this compound has been shown to induce the expression of antioxidant enzymes, such as superoxide dismutase and catalase . This induction helps protect cells from oxidative damage and maintain cellular homeostasis. Additionally, this compound can influence the expression of genes involved in inflammatory responses, thereby modulating the production of pro-inflammatory cytokines.
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to form covalent bonds with nucleophilic residues in proteins and enzymes . This covalent modification can lead to enzyme inhibition or activation, depending on the specific target and context. For example, the compound can inhibit the activity of enzymes involved in detoxification processes, such as glutathione S-transferase, by forming covalent adducts with cysteine residues in the active site .
Furthermore, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins . This interaction can lead to changes in the expression of genes involved in oxidative stress responses, inflammation, and cellular metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light and heat . This degradation can lead to the formation of reactive intermediates that may have different biological activities.
Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in terms of its ability to modulate oxidative stress responses . These effects can persist even after the compound has been metabolized or degraded, suggesting that it may have lasting impacts on cellular homeostasis.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound has been shown to have protective effects against oxidative stress and inflammation . At higher doses, it can induce toxic effects, such as liver damage and oxidative stress . These adverse effects are likely due to the formation of reactive intermediates and the depletion of cellular antioxidants.
Threshold effects have also been observed, where the compound exhibits beneficial effects at low doses but becomes toxic at higher concentrations . This biphasic response highlights the importance of careful dosage optimization in experimental studies.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to oxidative stress and detoxification . The compound can be metabolized by enzymes such as cytochrome P450, which catalyzes its oxidation to form reactive intermediates . These intermediates can then be conjugated with glutathione by glutathione S-transferase, facilitating their excretion from the cell.
Additionally, this compound can influence metabolic flux by modulating the activity of key enzymes involved in cellular metabolism . For example, it can inhibit the activity of enzymes involved in glycolysis and the tricarboxylic acid cycle, leading to changes in metabolite levels and energy production.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . The compound can be taken up by cells via passive diffusion or facilitated transport mechanisms. Once inside the cell, it can bind to intracellular proteins and accumulate in specific compartments, such as the cytoplasm and mitochondria .
準備方法
Synthetic Routes and Reaction Conditions: 2-Methyl-2-cyclopenten-1-one can be synthesized through several methods. One common approach involves the acid-catalyzed cyclization of 2-methyl-1,3-butadiene with acetic acid. Another method includes the reaction of 2-methyl-1,3-butadiene with carbon monoxide and hydrogen in the presence of a palladium catalyst .
Industrial Production Methods: In industrial settings, this compound is often produced via the Diels-Alder reaction between 1,3-butadiene and methyl vinyl ketone. This reaction is typically carried out under high pressure and temperature conditions to achieve optimal yields .
化学反応の分析
Types of Reactions: 2-Methyl-2-cyclopenten-1-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the carbonyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like Grignard reagents and organolithium compounds are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
類似化合物との比較
2-Cyclopenten-1-one: Lacks the methyl group, making it less reactive in certain reactions.
3-Methyl-2-cyclopenten-1-one: Has a methyl group at a different position, leading to different reactivity and properties.
2,3-Dimethyl-2-cyclopenten-1-one: Contains an additional methyl group, further altering its chemical behavior.
Uniqueness: 2-Methyl-2-cyclopenten-1-one is unique due to its specific structure, which imparts distinct reactivity and properties. The presence of the methyl group at the second position enhances its stability and reactivity in various chemical reactions, making it a valuable compound in synthetic chemistry .
特性
IUPAC Name |
2-methylcyclopent-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O/c1-5-3-2-4-6(5)7/h3H,2,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSBWUNDRDHVNJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00870846 | |
| Record name | 2-Methylcyclopent-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00870846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Sigma-Aldrich MSDS] | |
| Record name | 2-Methyl-2-cyclopenten-1-one | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19645 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
1120-73-6, 89911-17-1 | |
| Record name | 2-Methyl-2-cyclopenten-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1120-73-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-2-cyclopentenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001120736 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclopentenone, methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089911171 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methylcyclopent-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00870846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Methyl-2-cyclopenten-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-METHYL-2-CYCLOPENTENONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N5S7BLT3Q9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2-Methyl-2-cyclopenten-1-one | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031545 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


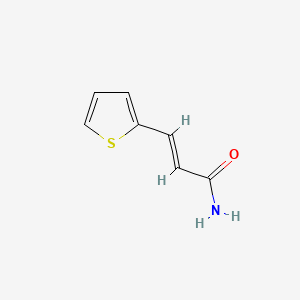
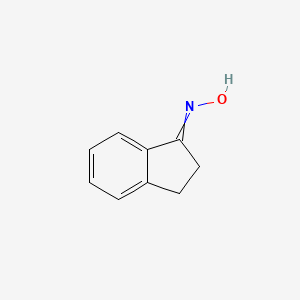

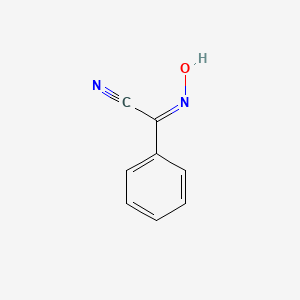
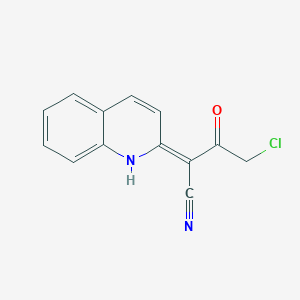
![1,2-dihydropyrazolo[3,4-d]pyrimidine-4-thione;hydrate](/img/structure/B7791032.png)
![3-[(4-Chlorophenyl)thio]-4-(dimethylamino)but-3-en-2-one](/img/structure/B7791038.png)
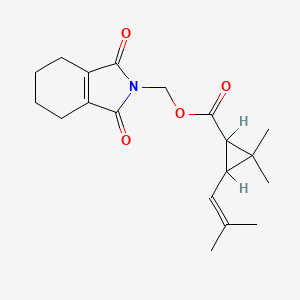
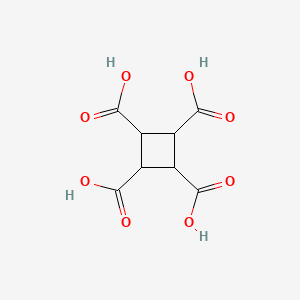
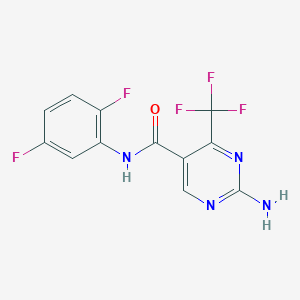
![1-Cyano-3-[4-(propan-2-yl)phenyl]guanidine](/img/structure/B7791081.png)

![5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-6-ium;chloride](/img/structure/B7791090.png)

